REACTION_CXSMILES
|
[CH:1]1([CH2:4][O:5][CH2:6][CH:7]2[CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8]2)[CH2:3][CH2:2]1.Cl>C(O)(C)C>[CH:1]1([CH2:4][O:5][CH2:6][CH:7]2[CH2:11][CH2:10][NH:9][CH2:8]2)[CH2:2][CH2:3]1
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
|
C1(CC1)COCC1CN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
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28 mL
|
Type
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reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1 h
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
WASH
|
Details
|
washed with ether (2×100 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)COCC1CNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.129 mol | |
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |